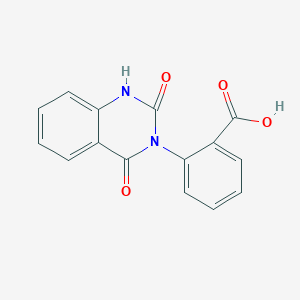
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is an interesting organic compound known for its unique structure, which integrates both quinazolinone and benzoic acid moieties. These structures are key in various pharmacological and industrial applications, drawing attention in fields ranging from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid typically involves a multi-step reaction sequence:
Quinazolinone formation: : The quinazolinone core can be synthesized starting from anthranilic acid via a reaction with formamide under high-temperature conditions.
Benzoic acid attachment: : Subsequently, the benzoic acid moiety is attached using electrophilic aromatic substitution, involving benzoic acid derivatives and appropriate coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) under controlled pH conditions.
Industrial Production Methods
Industrial production may leverage high-throughput automated systems, using catalysts and solvents designed to maximize yield and purity. Large-scale synthesis often focuses on cost-efficiency and environmental considerations, employing green chemistry principles such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups. For example, the benzoic acid segment may oxidize under the influence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions, particularly affecting the quinazolinone core, can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromic acid.
Reduction reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents like N-bromosuccinimide for electrophilic substitution, sodium methoxide for nucleophilic substitution.
Major Products Formed from These Reactions
Oxidation: : Oxidized derivatives with altered carboxyl groups.
Reduction: : Reduced quinazolinone derivatives with additional hydrogen atoms.
Substitution: : Aromatic compounds with new functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid is utilized extensively in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interactions with biological molecules, potential as an enzyme inhibitor.
Medicine: : Potential pharmaceutical applications as a therapeutic agent due to its bioactivity.
Industry: : Uses in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action often involves:
Binding to molecular targets: : Such as enzymes or receptors, influencing biological pathways.
Pathways involved: : Often modulates key biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Unique Attributes
Compared to other quinazolinone derivatives, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoic acid stands out due to the presence of the benzoic acid moiety, enhancing its reactivity and potential bioactivity.
List of Similar Compounds
2-methylquinazolin-4(3H)-one: : Similar in structure but without the benzoic acid group.
3-amino-2-phenylquinazolin-4(3H)-one: : Contains an amino group, differing in functional moieties.
2-phenylquinazolin-4(3H)-one: : Structurally similar but varies in its phenyl substitution pattern.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)16-15(21)17(13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBBNJAPNMKLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)
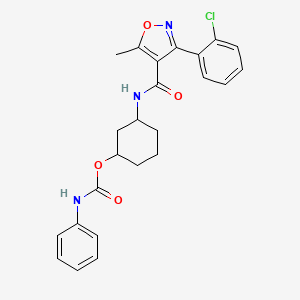
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)
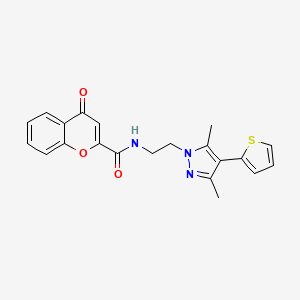
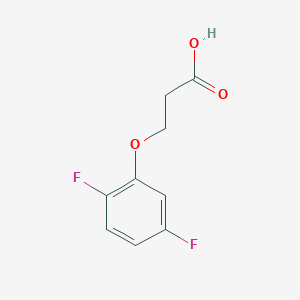
![1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2836386.png)
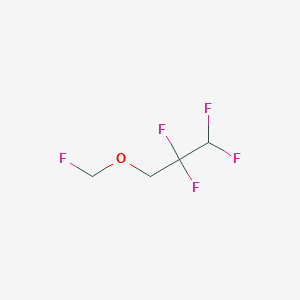
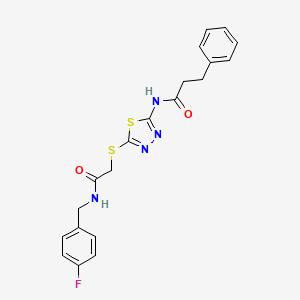
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
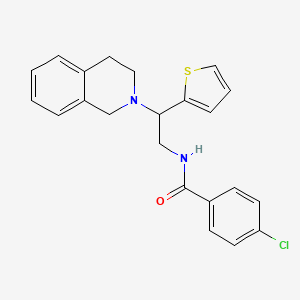
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)
